molecular formula C23H33NO4 B13857638 Prednisolone 21-Dimethylamine

Prednisolone 21-Dimethylamine

Cat. No.: B13857638
M. Wt: 387.5 g/mol
InChI Key: BYUWTUZDHVVPSF-JZYPGELDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone 21-Dimethylamine: is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Dimethylamine typically involves several steps:

    Starting Material: Prednisone acetate is often used as the starting material.

    Protective Reactions: The 3,20-keto groups are protected.

    Reduction Reaction: The 11-keto group is reduced.

    Esterification: The 21-hydroxyl group is esterified.

    Deprotection: The 3,20-keto groups are deprotected.

    Hydrolysis: The 21-acetic ester is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Prednisolone 21-Dimethylamine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids .

Conclusion

This compound is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique structural features, make it a crucial component in the development of therapeutic agents.

Properties

Molecular Formula

C23H33NO4

Molecular Weight

387.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[2-(dimethylamino)acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1

InChI Key

BYUWTUZDHVVPSF-JZYPGELDSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN(C)C)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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